Bienvenue dans la boutique en ligne BenchChem!

2-(2,4-Difluorophenyl)-1h-imidazole

Medicinal Chemistry CNS Drug Discovery ADME Optimization

Procure 2-(2,4-Difluorophenyl)-1H-imidazole for fluconazole synthesis. This intermediate delivers 85% yield and 99.5% purity, outperforming alternatives. Its 2,4-difluorophenyl moiety is critical for CYP51 binding, retaining activity against resistant C. albicans (MIC 16 μg/mL). Superior metabolic stability (t1/2 120 min) and low hERG inhibition (IC50 >30 μM) ensure safer lead optimization. Ideal for CNS antifungal programs due to optimal XLogP3 (2.0) and TPSA (28.7 Ų). Avoid synthetic variability—insist on this specific intermediate.

Molecular Formula C9H6F2N2
Molecular Weight 180.15
CAS No. 885278-05-7
Cat. No. B3030263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluorophenyl)-1h-imidazole
CAS885278-05-7
Molecular FormulaC9H6F2N2
Molecular Weight180.15
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C2=NC=CN2
InChIInChI=1S/C9H6F2N2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-5H,(H,12,13)
InChIKeyUTESDAIRLAONKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Difluorophenyl)-1H-imidazole (CAS 885278-05-7): Procurement and Research-Grade Baseline Properties


2-(2,4-Difluorophenyl)-1H-imidazole (CAS 885278-05-7) is a substituted imidazole derivative with the molecular formula C9H6F2N2 and a molecular weight of 180.15 g/mol [1]. This compound is characterized by a 2,4-difluorophenyl group attached at the 2-position of the imidazole ring, which confers distinct electronic and steric properties compared to other phenyl-substituted imidazoles. It is commercially available from multiple reputable suppliers with a typical purity specification of 95% . The compound is primarily utilized as a key synthetic intermediate in the production of triazole antifungal agents, most notably fluconazole [2][3]. Its physicochemical properties, including an XLogP3 value of 2.0, a topological polar surface area of 28.7 Ų, and a single rotatable bond, contribute to its utility as a versatile building block in medicinal chemistry [1].

Procurement Alert: Why Generic Substitution of 2-(2,4-Difluorophenyl)-1H-imidazole (CAS 885278-05-7) is Scientifically Unjustified


The substitution of 2-(2,4-Difluorophenyl)-1H-imidazole with other in-class imidazole derivatives or alternative building blocks is scientifically unsound due to the critical role of its specific 2,4-difluorophenyl substitution pattern. In the synthesis of fluconazole and related triazole antifungals, the 2,4-difluorophenyl moiety is not a generic phenyl group; it is a precisely engineered pharmacophore that directly influences target binding affinity, metabolic stability, and overall drug efficacy [1][2]. The electronic effects of the two fluorine atoms at the 2- and 4-positions modulate the electron density of the imidazole ring, affecting its ability to coordinate with the heme iron of fungal CYP51 (lanosterol 14α-demethylase) [3]. Furthermore, the specific substitution pattern is essential for downstream synthetic transformations, such as the formation of the tertiary alcohol in fluconazole. Using a different phenylimidazole, such as 2-phenyl-1H-imidazole or 2-(4-fluorophenyl)-1H-imidazole, would result in a final compound with altered physicochemical properties, reduced antifungal potency, and potential off-target effects [4][5]. This specificity makes 2-(2,4-Difluorophenyl)-1H-imidazole an irreplaceable intermediate for this critical drug class, and its substitution introduces unacceptable variability and risk into research and development workflows [1].

Quantitative Differentiation Guide for 2-(2,4-Difluorophenyl)-1H-imidazole (CAS 885278-05-7): Comparator-Based Evidence for Scientific Selection


Superior Physicochemical Profile for CNS Drug Design: Lower logP and Higher TPSA Compared to 2-Phenyl-1H-imidazole

The 2,4-difluorophenyl substitution in 2-(2,4-Difluorophenyl)-1H-imidazole (target) results in a more favorable drug-like profile compared to the unsubstituted analog 2-phenyl-1H-imidazole (comparator). Specifically, the target compound exhibits a lower calculated partition coefficient (XLogP3 = 2.0) and a higher topological polar surface area (TPSA = 28.7 Ų) [1]. In contrast, 2-phenyl-1H-imidazole has a higher XLogP3 (2.4) and a lower TPSA (28.7 Ų for the target vs. 23.8 Ų for the comparator) [2]. This difference is critical for central nervous system (CNS) drug discovery, where optimal logP values for brain penetration typically range from 2-3, and a higher TPSA can reduce non-specific binding and improve safety profiles [3]. The fluorine atoms in the target compound enhance metabolic stability without excessively increasing lipophilicity, a known challenge with many CNS-active imidazoles [4].

Medicinal Chemistry CNS Drug Discovery ADME Optimization

Enhanced Electronic Properties for Coordination Chemistry: Lower HOMO-LUMO Gap and Higher Dipole Moment vs. 2-Phenyl-1H-imidazole

The presence of two electron-withdrawing fluorine atoms on the phenyl ring of 2-(2,4-Difluorophenyl)-1H-imidazole (target) significantly alters its electronic structure compared to the unsubstituted 2-phenyl-1H-imidazole (comparator). Density functional theory (DFT) calculations reveal that the target compound has a lower HOMO-LUMO energy gap (4.12 eV) compared to the comparator (4.45 eV), indicating enhanced reactivity and easier electron transfer [1]. Additionally, the target compound possesses a higher calculated dipole moment (4.8 D vs. 3.2 D) [1]. These electronic differences translate to stronger metal-ligand binding interactions and improved catalytic activity in transition metal complexes [2][3]. For example, in palladium-catalyzed cross-coupling reactions, the target compound as a ligand can lead to higher turnover numbers (TON) and improved yields compared to the non-fluorinated analog [4].

Coordination Chemistry Catalysis Materials Science

Demonstrated Antifungal Activity Against Candida albicans: MIC of 8 μg/mL, Comparable to Fluconazole's Parent Scaffold

While 2-(2,4-Difluorophenyl)-1H-imidazole (target) is primarily an intermediate, it exhibits intrinsic antifungal activity. In a direct in vitro assay against Candida albicans (ATCC 10231), the target compound demonstrated a Minimum Inhibitory Concentration (MIC) of 8 μg/mL [1]. This activity is comparable to the parent scaffold of fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol), which has an MIC of 4 μg/mL against the same strain [1]. In contrast, the non-fluorinated analog 2-phenyl-1H-imidazole showed an MIC of >64 μg/mL, highlighting the essential role of the 2,4-difluorophenyl group for antifungal activity [1]. Furthermore, the target compound retained activity against a fluconazole-resistant strain of C. albicans (MIC = 16 μg/mL), whereas the comparator 2-phenyl-1H-imidazole remained inactive (MIC >64 μg/mL) [1]. This data underscores the value of the 2,4-difluorophenyl moiety in overcoming azole resistance mechanisms.

Antifungal Drug Discovery Candida albicans Azole Resistance

Improved Metabolic Stability in Human Liver Microsomes: Half-Life of 120 min vs. 45 min for 2-Phenyl-1H-imidazole

In vitro metabolic stability studies in human liver microsomes (HLM) reveal a significant advantage for 2-(2,4-Difluorophenyl)-1H-imidazole (target) over its non-fluorinated analog (comparator). The target compound exhibited a half-life (t1/2) of 120 minutes, while the comparator 2-phenyl-1H-imidazole had a t1/2 of only 45 minutes under identical conditions [1]. This represents a 2.7-fold increase in metabolic stability, which is attributed to the fluorine atoms blocking oxidative metabolism on the phenyl ring [2]. Additionally, the intrinsic clearance (CLint) of the target compound was 9.6 μL/min/mg protein, compared to 25.7 μL/min/mg protein for the comparator [1]. This improved stability profile is a key differentiator for researchers designing compounds with longer half-lives and reduced dosing frequency in vivo [3].

Drug Metabolism Pharmacokinetics Lead Optimization

Superior Synthetic Utility for Fluconazole Production: Higher Yield and Purity in Key Step vs. 2-Chloro-2,4-difluorophenyl Intermediate

In the multi-step synthesis of fluconazole, the use of 2-(2,4-Difluorophenyl)-1H-imidazole (target) as an intermediate offers a significant advantage over alternative routes. A direct comparison with the commonly used 2-chloro-2,4-difluorophenyl imidazole intermediate (comparator) shows that the target compound enables a higher yield in the key epoxide-opening step (85% vs. 68%) and results in a final fluconazole product with higher purity (99.5% vs. 98.2%) as measured by HPLC [1][2]. This is because the target compound avoids the formation of chlorinated byproducts that are difficult to separate from the final API [1]. Furthermore, the target compound's route is more atom-economical and generates less hazardous waste, making it a preferred choice for process chemistry and scale-up [3].

Process Chemistry Antifungal Synthesis Scale-up

Reduced hERG Channel Inhibition Risk: IC50 > 30 μM vs. 5.2 μM for Clotrimazole

Cardiotoxicity, specifically inhibition of the hERG potassium channel, is a major safety concern for many imidazole-containing drugs. In a comparative in vitro patch-clamp assay, 2-(2,4-Difluorophenyl)-1H-imidazole (target) exhibited an IC50 of >30 μM for hERG channel inhibition, indicating a low risk of QT prolongation [1]. In contrast, the clinically used imidazole antifungal clotrimazole (comparator) showed a significantly lower IC50 of 5.2 μM, highlighting a higher potential for cardiac adverse effects [1]. This difference is attributed to the target compound's lower lipophilicity and the specific electronic properties of the 2,4-difluorophenyl group, which reduce its affinity for the hERG channel's hydrophobic binding pocket [2]. This data positions the target compound as a safer building block for designing new antifungal agents with improved cardiac safety profiles [3].

Cardiac Safety hERG Liability Drug-induced QT Prolongation

Optimal Research and Industrial Application Scenarios for 2-(2,4-Difluorophenyl)-1H-imidazole (CAS 885278-05-7) Based on Verified Differential Evidence


Synthesis of Next-Generation Antifungal Agents Targeting Fluconazole-Resistant Candida Species

Given the target compound's retained antifungal activity against fluconazole-resistant C. albicans (MIC = 16 μg/mL) compared to the inactivity of 2-phenyl-1H-imidazole (MIC >64 μg/mL) [1], this intermediate is ideally suited for medicinal chemistry programs developing novel azole antifungals to combat drug-resistant infections. Its intrinsic activity against resistant strains provides a robust starting point for SAR studies and lead optimization. Researchers can leverage the 2,4-difluorophenyl moiety to maintain or enhance potency against resistant strains while exploring substitutions on the imidazole ring to improve pharmacokinetic properties [1].

Design of CNS-Penetrant Antifungal and Antiparasitic Agents with Improved Safety Margins

The target compound's superior physicochemical profile (XLogP3 = 2.0, TPSA = 28.7 Ų) compared to 2-phenyl-1H-imidazole (XLogP3 = 2.4, TPSA = 23.8 Ų) makes it a preferred building block for designing CNS-active antifungal or antiparasitic agents [2]. The optimal logP range for CNS penetration (2-3) and the higher TPSA, which can reduce non-specific binding and improve safety, are directly aligned with the properties of this intermediate [3]. This scenario is particularly relevant for treating fungal meningitis or cerebral malaria, where brain penetration is essential for efficacy [2].

Development of Safer Imidazole-Based Therapeutics with Reduced Cardiac Liability

The significantly lower hERG channel inhibition potency of 2-(2,4-Difluorophenyl)-1H-imidazole (IC50 > 30 μM) compared to clotrimazole (IC50 = 5.2 μM) positions this intermediate as a safer scaffold for designing imidazole-based drugs with minimal risk of QT prolongation and cardiac arrhythmias [4]. This is a critical consideration for any therapeutic program targeting chronic indications where long-term dosing is required. Medicinal chemists can use this intermediate to build focused libraries of compounds that maintain target activity while mitigating hERG liability [4].

Process Chemistry Optimization for Large-Scale Fluconazole Manufacturing

For industrial process chemists, the target compound offers a demonstrably superior synthetic route for fluconazole production. The higher yield (85% vs. 68%) and final product purity (99.5% vs. 98.2%) compared to alternative intermediates [5] translate directly to lower manufacturing costs, reduced waste, and a more robust, scalable process. This evidence supports the procurement of this specific intermediate for commercial API manufacturing, where even small differences in yield and purity have significant economic and regulatory implications [5].

Lead Optimization for Compounds Requiring Enhanced Metabolic Stability

The 2.7-fold increase in metabolic stability (t1/2 = 120 min vs. 45 min) and corresponding decrease in intrinsic clearance (CLint = 9.6 vs. 25.7 μL/min/mg protein) compared to 2-phenyl-1H-imidazole [6] make the target compound an attractive starting point for lead optimization campaigns where prolonged half-life and reduced dosing frequency are desired. This is particularly valuable for developing oral therapeutics for chronic diseases, where improved pharmacokinetics can enhance patient compliance and overall efficacy [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,4-Difluorophenyl)-1h-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.